molecular formula C21H20N2O5S B2966052 Methyl 3-(2-methoxyethyl)-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate CAS No. 422273-83-4

Methyl 3-(2-methoxyethyl)-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate

Cat. No. B2966052
CAS RN: 422273-83-4
M. Wt: 412.46
InChI Key: PHKXPFLDIKZZFF-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structure, and the functional groups present in the molecule. It may also include its appearance (solid, liquid, color, etc.) and odor .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods such as NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can often be predicted based on the compound’s structure and are confirmed through experimental testing .

Scientific Research Applications

Synthesis Methodologies

Research into similar quinazoline derivatives has focused on developing novel synthetic methods. For example, studies have described the cyclization of amino-acid derivatives to create various heterocycles, indicating the versatility of related compounds in synthesizing bioactive molecules (Proctor, Ross, & Tapia, 1972). Another study demonstrated the use of 1,3-dipolar cycloaddition reactions to synthesize tricyclic heterocycles, highlighting the antileukemic activity of these compounds (Anderson, Heider, Raju, & Yucht, 1988).

Medicinal Chemistry Applications

Quinazoline derivatives have been explored for their potential in medicinal chemistry. For instance, the synthesis and antibacterial activities of quinolones with heterocyclic substituents at the 7-position have been investigated, showing significant activity against various bacterial strains (Cooper, Klock, Chu, & Fernandes, 1990). Additionally, novel quinazolinone derivatives were synthesized, demonstrating antimicrobial activity and indicating the therapeutic potential of such compounds (Habib, Hassan, & El‐Mekabaty, 2013).

Structural and Synthetic Studies

Structural elucidation and synthetic applications have also been a focus. A study on the rapid microwave-assisted cleavage of methyl phenyl ethers presents a new method for synthesizing desmethyl precursors and removing protecting groups, relevant for the manipulation of quinazoline derivatives (Fredriksson & Stone-Elander, 2002). Another research effort described a novel one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, showcasing synthetic versatility and potential application in drug synthesis (Kovalenko et al., 2019).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This can involve binding to specific receptors, inhibition of certain enzymes, or a variety of other biochemical interactions .

Safety and Hazards

The safety and hazards of a compound refer to its toxicity, flammability, and environmental impact. This information is typically available in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions in the study of a compound could involve finding new synthetic routes, discovering new reactions, studying its biological activity, or developing applications for the compound .

properties

IUPAC Name

methyl 3-(2-methoxyethyl)-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-27-11-10-23-19(25)16-9-8-15(20(26)28-2)12-17(16)22-21(23)29-13-18(24)14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKXPFLDIKZZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-methoxyethyl)-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate

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